molecular formula C13H10ClNO2 B158426 2-(2-Chloroanilino)benzoic acid CAS No. 10166-39-9

2-(2-Chloroanilino)benzoic acid

Cat. No. B158426
CAS RN: 10166-39-9
M. Wt: 247.67 g/mol
InChI Key: VCLVQYVABOAOBV-UHFFFAOYSA-N
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Description

2-(2-Chloroanilino)benzoic acid is a chemical compound with the molecular formula C13H10ClNO2 and a molecular weight of 247.67 g/mol .


Synthesis Analysis

The synthesis of similar compounds involves reacting 2-(3-nitro-4-chlorobenzoyl)benzoic acid with cuprous chloride and potassium iodide . The reaction product is then washed, suction pumped, and dehydrated to obtain the final product .


Molecular Structure Analysis

The molecular structure of 2-(2-Chloroanilino)benzoic acid is available as a 2D Mol file or as a computed 3D SD file . The InChI notation for this compound is InChI=1S/C13H10ClNO2/c14-10-6-2-4-8-12(10)15-11-7-3-1-5-9(11)13(16)17/h1-8,15H,(H,16,17).


Chemical Reactions Analysis

The reactivity of aromatic compounds like 2-(2-Chloroanilino)benzoic acid can be influenced by the nature and position of substituents on the benzene ring . For instance, nitrobenzoic acids are stronger than benzoic acid in the order ortho ≫ para > meta .


Physical And Chemical Properties Analysis

2-(2-Chloroanilino)benzoic acid is a solid at 20 degrees Celsius . Its molecular weight is 247.68 g/mol .

Scientific Research Applications

Thermodynamic Properties and Phase Behavior

  • Benzoic acid, including chlorobenzoic acids, is essential in pharmaceutical research, especially for process design. This includes understanding the thermodynamic phase behavior of these acids in mixtures with water and organic solvents. The study by Reschke et al. (2016) focuses on modeling phase equilibria which is crucial for stability and solubility in pharmaceutical applications.

Applications in Food Science

  • Benzoic acid derivatives are prevalent as preservatives and flavoring agents in food products. A review by del Olmo et al. (2017) discusses their widespread use and potential public health concerns due to their extensive distribution in the environment and potential human exposure.

Doping in Polyaniline

  • Benzoic acid and its derivatives, like 2-chlorobenzoic acid, are used as dopants in polyaniline. The work by Amarnath and Palaniappan (2005) explores how these acids affect the electrical conductivity and other properties of polyaniline, which has implications in materials science and electronics.

Crystallization Research

  • The crystallization of benzoic acid is of interest in pharmaceuticals for drug formulation. Katta and Rasmuson (2008) studied the spherical crystallization of benzoic acid, offering insights into the production of well-shaped agglomerates, which is important for drug manufacturing.

Detection in Pharmaceuticals and Foods

  • Research by Pei et al. (2020) shows that benzoic acid, a common preservative, can be effectively detected using polyaniline/Al bismuthate composite nanorods. This has implications for quality assurance in the pharmaceutical, food, and chemistry industries.

Polymorphism in Pharmaceutical Compounds

  • 2-((2,6-Dichlorophenyl)amino)benzoic acid, a close derivative, was synthesized and studied for its polymorphism by Zhoujin et al. (2022). This is important in drug design, as different polymorphs can have different therapeutic and physical properties.

Adsorptive Crystallization in Porous Carriers

  • The adsorption and crystallization of benzoic acid in different porous carriers have been investigated by Gorle et al. (2010). This research is significant for pharmaceutical applications, especially in stabilizing amorphous forms of organic compounds to improve drug bioavailability.

Meta-C–H Functionalizations

  • The study of meta-C–H functionalization of benzoic acid derivatives, as reported by Li et al. (2016), is crucial for organic synthesis, particularly in the development of drug molecules and natural products.

properties

IUPAC Name

2-(2-chloroanilino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c14-10-6-2-4-8-12(10)15-11-7-3-1-5-9(11)13(16)17/h1-8,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLVQYVABOAOBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30504021
Record name 2-(2-Chloroanilino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30504021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloroanilino)benzoic acid

CAS RN

10166-39-9
Record name 2-(2-Chloroanilino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30504021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Jahan, MI Choudhary, A Atta, KM Khan - Medicinal …, 2018 - ingentaconnect.com
Background: Anthranilic acid derivatives are important pharmacophores in drug discovery. Several of them are currently being used, such as mefenamic acid and meclofenamates, …
Number of citations: 9 www.ingentaconnect.com

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